Product packaging for 4-(2-chloroethoxy)benzoyl Chloride(Cat. No.:)

4-(2-chloroethoxy)benzoyl Chloride

Cat. No.: B8688717
M. Wt: 219.06 g/mol
InChI Key: XPMZFKWAFWMRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloroethoxy)benzoyl Chloride (CAS 99847-87-7) is a specialty organic compound that serves as a valuable synthetic intermediate in research and development. This molecule features two distinct reactive sites: an acyl chloride group and a chloroethoxy side chain. The acyl chloride moiety is highly reactive toward nucleophiles, making it a key precursor for synthesizing various esters, amides, and benzoic acid derivatives through acylation reactions . The presence of the chloroethoxy chain on the benzene ring provides a separate handle for further functionalization, for instance, through nucleophilic substitution reactions, allowing researchers to create more complex molecular architectures. While specific published research on this exact compound is limited, its structure suggests potential applications in the development of novel pharmaceuticals, agrochemicals, and functional materials. Benzoyl chloride derivatives are frequently employed in the synthesis of peroxides, dyes, perfumes, and polymers . As a bifunctional reagent, it offers researchers a flexible building block for constructing target molecules with specific properties. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions. Like standard benzoyl chloride, it is expected to be moisture-sensitive, reacting with water to form benzoic acid and hydrochloric acid, and may be harmful and corrosive .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B8688717 4-(2-chloroethoxy)benzoyl Chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

4-(2-chloroethoxy)benzoyl chloride

InChI

InChI=1S/C9H8Cl2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2

InChI Key

XPMZFKWAFWMRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OCCCl

Origin of Product

United States

Synthetic Methodologies for 4 2 Chloroethoxy Benzoyl Chloride and Analogous Compounds

Precursor Synthesis Routes for the 4-(2-chloroethoxy)phenyl Moiety

The foundational step in synthesizing the target compound is the construction of the 4-(2-chloroethoxy)phenyl group. This is typically achieved by forming an ether linkage between a phenolic compound and a 2-chloroethyl source.

Synthesis of 4-(2-chloroethoxy)phenol (B12394) from Substituted Phenols

A primary route to obtaining the 4-(2-chloroethoxy)phenyl structure is through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.comyoutube.comorgchemres.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.

The synthesis of 4-(2-chloroethoxy)phenol typically starts from hydroquinone (B1673460) (a p-dihydroxybenzene), which serves as the substituted phenol (B47542). The hydroquinone is first deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. This phenoxide then reacts with an alkylating agent like 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. The reaction is carefully controlled to favor mono-alkylation, leaving one phenolic hydroxyl group free.

Table 1: Williamson Ether Synthesis for 4-(2-chloroethoxy)phenol

Reactant 1 Reactant 2 Base Solvent Product
Hydroquinone 1-Bromo-2-chloroethane Sodium Hydroxide (NaOH) Water, Ethanol 4-(2-chloroethoxy)phenol
Hydroquinone 1,2-Dichloroethane Potassium Carbonate (K2CO3) Acetone, DMF 4-(2-chloroethoxy)phenol

The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired mono-etherified product and minimize the formation of the di-etherified byproduct.

Methods for Introducing the 2-chloroethoxy Group onto Aromatic Systems

The Williamson ether synthesis stands as the principal method for directly introducing a 2-chloroethoxy group onto an aromatic system, specifically a phenolic ring. wikipedia.orgyoutube.com The mechanism follows an SN2 pathway, where the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon of the 2-chloroethyl halide, displacing the halide leaving group. wikipedia.org

For this reaction to be effective, the aromatic substrate must possess a hydroxyl group (a phenol) that can be deprotonated to a phenoxide. The choice of base is crucial; while strong bases like sodium hydride can be used for simple alcohols, milder bases such as sodium hydroxide or potassium carbonate are generally sufficient for the more acidic phenols. youtube.com The alkylating agent should be a primary alkyl halide, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, to favor the SN2 mechanism and avoid competing elimination reactions. wikipedia.org

The synthesis of the precursor carboxylic acid, 4-(2-chloroethoxy)benzoic acid, can also be achieved through the etherification of a pre-existing hydroxybenzoic acid derivative, such as methyl 4-hydroxybenzoate. The ester is first etherified via the Williamson synthesis, and the resulting methyl 4-(2-chloroethoxy)benzoate is then hydrolyzed to the carboxylic acid.

Derivation of Related 2-chloroethoxy Alcohols and Ethers

The synthesis of related 2-chloroethoxy alcohols and ethers often utilizes ethylene (B1197577) oxide as a key reagent. For instance, 2-(2-chloroethoxy)ethanol (B196239) can be prepared by reacting 2-chloroethanol (B45725) with ethylene oxide in the presence of a catalyst. This process can be extended to create longer ether chains, such as 2-[2-(2-chloroethoxy)ethoxy]ethanol, through further reaction with ethylene oxide.

A patented method describes the preparation of 2-(2-chloroethoxy)ethanol from diethylene glycol. In this process, diethylene glycol is first reacted with metaboric anhydride (B1165640) to form an intermediate, which is then treated with thionyl chloride. The final step involves hydrolysis to yield the desired 2-(2-chloroethoxy)ethanol. This method is noted for its mild reaction conditions and high product yield.

Acyl Chloride Formation from Corresponding Carboxylic Acids

The final step in the synthesis of 4-(2-chloroethoxy)benzoyl chloride is the conversion of the carboxylic acid group of 4-(2-chloroethoxy)benzoic acid into an acyl chloride. This is a common transformation in organic synthesis, with several reliable reagents available.

Halogenation Reagents and Optimal Reaction Conditions

The conversion of carboxylic acids to acyl chlorides is typically accomplished using halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Thionyl Chloride (SOCl₂): This is a widely used reagent for this transformation. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. google.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A subsequent nucleophilic attack by the chloride ion leads to the formation of the acyl chloride. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out in an inert solvent or with an excess of thionyl chloride which can also serve as the solvent.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for preparing acyl chlorides from carboxylic acids. researchgate.net Similar to thionyl chloride, the byproducts of the reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases, facilitating easy removal from the reaction mixture. researchgate.net This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). orgchemres.org The use of oxalyl chloride is sometimes preferred for its milder reaction conditions. researchgate.net

Table 2: Common Reagents for Acyl Chloride Formation

Reagent Formula Byproducts Typical Conditions
Thionyl Chloride SOCl₂ SO₂, HCl Reflux in neat reagent or in an inert solvent (e.g., toluene (B28343), dichloromethane)
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Inert solvent (e.g., dichloromethane (B109758), benzene) with catalytic DMF, often at room temperature
Phosphorus Pentachloride PCl₅ POCl₃, HCl Often performed neat or in an inert solvent, can be vigorous

General Strategies for Chlorobenzoyl Chloride Preparation

The preparation of substituted chlorobenzoyl chlorides can be approached in two primary ways: direct chlorination of a benzoyl chloride or conversion of a pre-chlorinated benzoic acid.

One industrial method involves the direct chlorination of benzoyl chloride in the presence of a catalyst, such as a mixture of ferric chloride and iodine, to produce monochlorobenzoyl chlorides. chemicalbook.com The reaction conditions, particularly temperature, can be controlled to influence the isomeric distribution of the products. chemicalbook.com

Alternatively, and more relevant to the synthesis of the title compound, is the conversion of a substituted chlorobenzoic acid to its corresponding acyl chloride. For example, p-chlorobenzoyl chloride can be readily prepared by refluxing p-chlorobenzoic acid with thionyl chloride. researchgate.net Similarly, o-chlorobenzoyl chloride can be synthesized from o-chlorobenzoic acid using thionyl chloride or phosphorus pentachloride. chemicalbook.com A method for preparing 2-chlorobenzoyl chloride also involves the reaction of 2-chlorobenzaldehyde (B119727) with chlorine in the presence of phosphorus pentachloride. google.com

Therefore, the synthesis of this compound would logically proceed from its corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid, using standard halogenating agents like thionyl chloride or oxalyl chloride.

Multi-step Synthetic Strategies and Convergent Approaches

The construction of this compound is a prime example of a multi-step synthesis, where a target molecule is assembled through a sequence of chemical reactions. libretexts.org A common and logical pathway involves a linear sequence starting from a more readily available precursor.

A plausible and widely practiced synthetic route begins with 4-hydroxybenzoic acid. This starting material undergoes an etherification reaction to introduce the 2-chloroethoxy side chain, yielding 4-(2-chloroethoxy)benzoic acid. This intermediate is then subjected to a chlorination reaction to convert the carboxylic acid group into a benzoyl chloride group.

The final and crucial step in this sequence is the conversion of the carboxylic acid to the acyl chloride. masterorganicchemistry.comlibretexts.orglibretexts.org This transformation is most effectively carried out using a chlorinating agent. chemguide.co.ukwikipedia.org Several reagents are available for this purpose, including:

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

Phosphorus trichloride (B1173362) (PCl₃)

Oxalyl chloride ((COCl)₂) researchgate.net

The reaction with thionyl chloride is particularly favored in laboratory settings. wikipedia.org An advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. chemguide.co.ukyoutube.com This simplifies the purification of the desired this compound, as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion. youtube.com The resulting acyl chloride can then be purified by fractional distillation. chemguide.co.uk

For analogous substituted benzoyl chlorides, alternative multi-step strategies have been developed. For instance, 4-chloromethyl benzoyl chloride can be prepared from 4-xylol through a sequence of chlorination, hydrolysis, and subsequent acylation with oxalyl chloride. google.com Another approach involves the direct chlorination of the corresponding benzaldehyde. google.comorgsyn.org

Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
ReagentFormulaByproductsKey Advantages
Thionyl chlorideSOCl₂SO₂, HClGaseous byproducts simplify purification. chemguide.co.ukyoutube.com
Oxalyl chloride(COCl)₂CO, CO₂, HClMilder reagent, often used with a DMF catalyst. wikipedia.orgresearchgate.net
Phosphorus pentachloridePCl₅POCl₃, HClEffective but produces a liquid byproduct. chemguide.co.uk
Phosphorus trichloridePCl₃H₃PO₃Less vigorous reaction than with PCl₅. chemguide.co.uk

Considerations of Reaction Efficiency and Scalability in Laboratory Synthesis

For the conversion of the carboxylic acid to the acyl chloride, thionyl chloride is often the reagent of choice due to its efficiency and the convenient removal of gaseous byproducts. chemguide.co.ukyoutube.com The reaction is typically performed by refluxing the carboxylic acid with an excess of thionyl chloride. researchgate.net In many cases, a solvent may not be necessary, as the excess thionyl chloride can serve as the reaction medium. researchgate.net However, for aromatic carboxylic acids that may have limited solubility in thionyl chloride, inert solvents like toluene or xylene can be employed. researchgate.net The use of a catalyst, such as dimethylformamide (DMF), can also accelerate the reaction. wikipedia.orgyoutube.com

The efficiency of the reaction is often high, with yields for the preparation of similar benzoyl chlorides reported to be in the range of 70-82%. orgsyn.org One documented synthesis of benzoyl chloride from benzoic acid and thionyl chloride reported a yield of 81.8% after distillation. youtube.com

Scaling up the synthesis from a laboratory scale requires careful consideration of heat management and reagent addition. The reaction between a carboxylic acid and thionyl chloride can be exothermic. For larger quantities, controlled addition of the reagent and external cooling may be necessary to maintain a safe and optimal reaction temperature. google.com Furthermore, efficient stirring is crucial on a larger scale to ensure proper mixing and heat distribution, which can lead to improved yields. orgsyn.org

Purification of the final product on a larger scale is typically achieved through distillation under reduced pressure. google.comorgsyn.org This method allows for the separation of the high-boiling acyl chloride from any non-volatile impurities or remaining starting material. The boiling point of the product under vacuum is a key parameter for successful purification. For example, the related compound 2-chlorobenzoyl chloride boils at 93-95°C under a pressure of 10 mm Hg. orgsyn.org

Table 2: Factors Affecting Efficiency and Scalability of Acyl Chloride Synthesis
FactorConsiderationImpact on Synthesis
Reagent ChoiceThionyl chloride is often preferred due to gaseous byproducts. chemguide.co.ukyoutube.comSimplifies purification and can drive the reaction to completion.
SolventOften run neat, but inert solvents like toluene can be used for solubility issues. researchgate.netEnsures a homogeneous reaction mixture for better reactivity.
CatalystSmall amounts of DMF can catalyze the reaction with thionyl or oxalyl chloride. wikipedia.orgyoutube.comIncreases the reaction rate, allowing for milder conditions or shorter reaction times.
Temperature ControlThe reaction can be exothermic, requiring controlled heating or cooling. google.comPrevents side reactions and ensures the safety of the process, especially on a larger scale.
PurificationFractional distillation under reduced pressure is the standard method. google.comorgsyn.orgAllows for the isolation of a high-purity product.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Pathways

The carbonyl carbon of the benzoyl chloride moiety is highly susceptible to attack by nucleophiles, leading to the substitution of the chloride ion. This reactivity is central to the synthesis of a wide array of derivatives.

Esterification Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

The reaction of 4-(2-chloroethoxy)benzoyl chloride with alcohols and phenols provides a direct route to the corresponding esters. This transformation, a classic example of nucleophilic acyl substitution, proceeds through a tetrahedral intermediate. The reaction with simple alcohols is often vigorous at room temperature. pearson.com

Phenols, being less nucleophilic than alcohols, may require specific conditions to achieve efficient esterification. libretexts.orgchemguide.co.uk The reaction rate can be significantly enhanced by converting the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). chemguide.co.ukshout.education Alternatively, catalysts can be employed to facilitate the esterification of phenols. For instance, titanium dioxide (TiO2) has been shown to be an effective catalyst for the acylation of phenols with acid chlorides under solvent-free conditions at room temperature. niscpr.res.in Other catalyst systems, such as those based on titanium(III) species generated from titanocene (B72419) dichloride, have also been developed for the O-acylation of alcohols and phenols. nih.gov

A general representation of the esterification reaction is as follows:

Esterification of this compound

Table 1: Examples of Esterification Reactions

NucleophileReaction ConditionsProductReference
Isopropyl alcoholTypically proceeds at room temperatureIsopropyl 4-(2-chloroethoxy)benzoate pearson.com
PhenolRequires heating or catalyst (e.g., TiO2)Phenyl 4-(2-chloroethoxy)benzoate libretexts.orgniscpr.res.in
Phenol with NaOHReaction with the corresponding phenoxidePhenyl 4-(2-chloroethoxy)benzoate chemguide.co.ukshout.education

Amidation Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines)

The reaction of this compound with primary and secondary amines leads to the formation of amides. This reaction, often referred to as the Schotten-Baumann reaction, is a well-established method for amide synthesis. fishersci.itmasterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct. fishersci.it

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide. chemguide.co.uk The reaction is generally rapid and can be performed under mild conditions. fishersci.itresearchgate.net Various solvents can be used, including dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). fishersci.itresearchgate.net In some cases, biphasic systems with an aqueous base solution are employed. masterorganicchemistry.com

The general scheme for the amidation reaction is:

Amidation of this compound

Table 2: Examples of Amidation Reactions

AmineReaction ConditionsProductReference
EthylamineCold concentrated solutionN-ethyl-4-(2-chloroethoxy)benzamide chemguide.co.uk
AnilineIn a solvent like Cyrene™4-(2-chloroethoxy)-N-phenylbenzamide researchgate.net
PiperidineMicrowave-assisted, with a base like DMAP or DIPEA(4-(2-chloroethoxy)phenyl)(piperidin-1-yl)methanone nih.gov

Hydrolysis Mechanisms of Acyl Chlorides

In the presence of water, this compound undergoes hydrolysis to form the corresponding carboxylic acid, 4-(2-chloroethoxy)benzoic acid, and hydrochloric acid. wikipedia.org The mechanism of hydrolysis for benzoyl chlorides can be complex and is influenced by the solvent. rsc.orgnih.gov In aqueous media, the reaction can proceed through a direct displacement (SN2-like) pathway. rsc.org However, in less aqueous environments, a carbonyl addition-elimination mechanism may become more dominant. rsc.org The nature of the substituent on the benzene (B151609) ring can also affect the hydrolysis rate and mechanism. reddit.com

Electrophilic Aromatic Substitution Reactions: Friedel-Crafts Acylation

The benzoyl chloride moiety can act as an electrophile in Friedel-Crafts acylation reactions, allowing for the introduction of the 4-(2-chloroethoxy)benzoyl group onto another aromatic ring.

Catalyst Systems and Their Influence on Reaction Efficacy

Friedel-Crafts acylation reactions typically require a Lewis acid catalyst to activate the acyl chloride. organic-chemistry.orglibretexts.org The catalyst, commonly aluminum chloride (AlCl3), coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion or a polarized complex, which then attacks the aromatic substrate. libretexts.org A stoichiometric amount of the catalyst is often necessary as it complexes with both the starting material and the product. organic-chemistry.org

Other Lewis acids, such as antimony pentachloride (SbCl5), have also been utilized as catalysts in Friedel-Crafts acylations. researchgate.net The choice of catalyst can influence the reaction's efficiency and selectivity. In recent years, efforts have been made to develop more environmentally friendly and reusable catalysts, such as zeolites and metal oxides like iron(III) oxide. researchgate.net

Regioselectivity and Scope in Aromatic Acylation

The position of acylation on the aromatic substrate is governed by the directing effects of the substituents already present on the ring. For instance, in the Friedel-Crafts acylation of toluene (B28343), the acyl group is predominantly directed to the para position. libretexts.org The 4-(2-chloroethoxy)benzoyl group itself is deactivating, meaning the product of the Friedel-Crafts acylation is less reactive than the starting aromatic substrate, which helps to prevent multiple acylations. organic-chemistry.org

The scope of the Friedel-Crafts acylation using this compound extends to various aromatic compounds, leading to the formation of diaryl ketones. For example, its reaction with benzene in the presence of a Lewis acid catalyst would yield (4-(2-chloroethoxy)phenyl)(phenyl)methanone. doubtnut.com

Reactivity of the Alkyl Chloride Moiety

The presence of a primary alkyl chloride in the this compound molecule introduces a site for nucleophilic substitution, expanding its synthetic utility beyond the typical reactions of a benzoyl chloride.

Nucleophilic Displacement Reactions

The chlorine atom on the ethoxy group is susceptible to nucleophilic displacement, primarily through an S(_N)2 mechanism. This allows for the introduction of various functional groups at this position. While literature specifically detailing the nucleophilic displacement on this compound is not abundant, the reactivity can be inferred from the reactions of the closely related compound, 4-(2-chloroethoxy)benzoic acid, and its derivatives.

One notable example is the synthesis of 4-(2-piperidinoethoxy)benzoic acid, a known impurity standard in the synthesis of Raloxifene. sanikachem.comklivon.com The synthesis involves the reaction of a precursor, likely an ester of 4-(2-chloroethoxy)benzoic acid, with piperidine. ontosight.ai This reaction demonstrates the feasibility of displacing the chloride with a nitrogen nucleophile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) over a period of 12-24 hours.

Similarly, the synthesis of 4-azidobenzoic acid from 4-aminobenzoic acid proceeds via a diazotization reaction followed by treatment with sodium azide (B81097) (NaN(_3)). rsc.org While this is not a direct displacement on the alkyl chain, the successful use of azide as a nucleophile in aromatic systems suggests its potential for reacting with the alkyl chloride of this compound to form the corresponding 4-(2-azidoethoxy)benzoyl chloride.

The following table summarizes representative nucleophilic displacement reactions on precursors structurally similar to this compound.

NucleophileSubstrate PrecursorProductReaction ConditionsReference(s)
Piperidine4-Hydroxybenzoic acid and 2-Chloroethylpiperidine4-(2-Piperidinoethoxy)benzoic acidDMF, 80-100°C, 12-24 hours
Sodium Azide4-Aminobenzoic acid4-Azidobenzoic acidHCl, NaNO(_2), H(_2)O, 0°C, then NaN(_3) rsc.org

It is important to note that when reacting this compound with nucleophiles, the highly reactive acyl chloride group will likely react preferentially or concurrently. chegg.com Therefore, to achieve selective substitution at the alkyl chloride, it is often necessary to protect the carboxylic acid or perform the substitution on the corresponding benzoic acid before converting it to the benzoyl chloride.

Transformations of the Ether Linkage

Detailed Mechanistic Studies of Select Reactions

Detailed mechanistic studies specifically on the reactions of the alkyl chloride moiety of this compound are scarce. However, the mechanisms can be understood by analogy to well-studied reactions of similar functional groups.

The nucleophilic displacement of the primary chloride on the ethoxy chain is expected to proceed through a classic S(_N)2 mechanism. This involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile.

In the case of the reaction of this compound with an amine like piperidine, the reaction at the benzoyl chloride function would proceed via a nucleophilic acyl substitution mechanism. chegg.com This involves the initial attack of the amine on the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen to yield the corresponding amide.

Should an intramolecular cyclization occur, the mechanism would be highly dependent on the nature of the reacting groups and the reaction conditions. For example, if the benzoyl chloride were converted to a derivative capable of forming a carbanion, an intramolecular nucleophilic attack on the alkyl chloride could ensue. Alternatively, under Lewis acid catalysis, a Friedel-Crafts type intramolecular alkylation could potentially occur, although this is less likely given the deactivating nature of the ether and acyl groups on the aromatic ring.

Derivatization and Analog Development in Advanced Organic Synthesis

Synthesis of Functionalized Aromatic Esters and Amides

The acyl chloride functionality of 4-(2-chloroethoxy)benzoyl chloride is a highly reactive group that readily participates in nucleophilic acyl substitution reactions. This reactivity is central to its utility in forming ester and amide linkages, which are fundamental connections in a vast range of organic molecules.

Preparation of Designed Ester Linkages

The reaction of this compound with alcohols or phenols leads to the formation of aromatic esters. This esterification process is a cornerstone of organic synthesis, enabling the connection of molecular fragments through an ester bond. libretexts.orglibretexts.org The general reaction involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. chemguide.co.uk

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. libretexts.org The reaction is generally vigorous and proceeds readily at room temperature, offering an efficient and often irreversible method for ester formation. libretexts.org The presence of the 2-chloroethoxy group on the benzoyl ring provides a handle for further chemical modification after the ester linkage has been established. This dual functionality makes this compound a valuable tool for creating esters with tailored properties and for the assembly of more complex molecules.

The general conditions for the synthesis of esters from acyl chlorides are well-established. libretexts.orgyoutube.com While specific examples detailing the use of this compound in the literature are not abundant, its reactivity is expected to be analogous to other substituted benzoyl chlorides. uni.edu The reaction with a generic alcohol (R-OH) can be depicted as follows:

General Reaction Scheme for Ester Synthesis

Reaction of this compound with an alcohol

Elaboration into Substituted Amide Frameworks

Similar to ester formation, this compound reacts readily with primary and secondary amines to yield substituted benzamides. doubtnut.comlibretexts.orgdoubtnut.com This amidation reaction is a fundamental transformation in organic and medicinal chemistry, as the amide bond is a key structural feature of peptides, proteins, and numerous pharmaceutical agents. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. youtube.com

The reaction is typically carried out in the presence of a base to scavenge the HCl produced. youtube.comresearchgate.net In some cases, a biphasic system known as the Schotten-Baumann reaction, utilizing an aqueous base, can be employed. youtube.com The reactivity of amines towards acyl chlorides is generally high, allowing for amide formation under mild conditions. libretexts.org

A study on the synthesis of benzoyl amides from a substituted benzoyl chloride and enaminones highlights a relevant synthetic approach. nih.gov In this work, the benzoyl chloride was reacted with N-deprotonated enaminones to furnish the corresponding N-benzoyl enaminones in good yields. nih.gov This demonstrates the utility of benzoyl chlorides in acylating a range of amine derivatives. The 2-chloroethoxy group in this compound remains intact during this transformation, offering a site for subsequent functionalization.

Reactant 1 Reactant 2 Product Reaction Conditions Reference
This compoundPrimary or Secondary Amine (R¹R²NH)4-(2-chloroethoxy)-N,N-disubstituted benzamideBase (e.g., pyridine, triethylamine), Solvent (e.g., DCM, THF) libretexts.orglibretexts.org
Substituted Benzoyl ChlorideEnaminoneN-Benzoyl enaminoneNaH, Solvent nih.gov

Incorporation of the Moiety into Complex Molecular Architectures

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more intricate molecular structures, including those of biological and material science interest.

Synthesis of Glycosides and Neoglycoconjugates with Chloroalkoxy Aglycons

In carbohydrate chemistry, benzoyl groups are commonly used as protecting groups for hydroxyl functions during synthetic sequences. nih.gov The esterification of sugar hydroxyls with benzoyl chloride or its derivatives is a standard procedure. nih.gov While not a direct incorporation as an aglycon, this highlights the compatibility of the benzoyl chloride moiety with complex, polyhydroxylated molecules like carbohydrates.

The synthesis of glycosides often involves the activation of a glycosyl donor and its subsequent reaction with a glycosyl acceptor (an alcohol). The 4-(2-chloroethoxy)benzoyl group could potentially be introduced as part of the aglycon by first reacting this compound with a suitable diol linker, which is then used as the glycosyl acceptor. More directly, the chloroethoxy group itself presents a reactive site for etherification with a suitably protected sugar derivative, although this is a less common approach for glycosidic bond formation. The synthesis of neoglycoconjugates, which are synthetic constructs mimicking natural glycans, could also benefit from the use of this reagent to introduce a specific aglycon with a handle for further modification or for attachment to other molecules or surfaces.

Building Blocks for Supramolecular Systems

Supramolecular chemistry focuses on the assembly of molecules into larger, organized structures through non-covalent interactions. rsc.org The design of molecules that can self-assemble into well-defined architectures is a key aspect of this field. msleelab.orgepa.gov Rigid-flexible block molecules, for instance, can self-organize into a variety of nanostructures. epa.gov

This compound can serve as a precursor for such building blocks. The aromatic core provides a rigid segment, while the chloroethoxy tail offers a flexible and reactive component. For example, the acyl chloride can be reacted with a molecule containing a recognition site for self-assembly, such as a hydrogen-bonding motif or a metal-coordinating ligand. The chloroethoxy group can then be used to attach this unit to other molecular components or to tune the solubility and packing properties of the resulting supramolecular assembly. The ability to form extended networks through the controlled assembly of molecular building blocks is crucial for the development of new materials with tailored properties. nih.gov

Generation of Polymeric Initiators and Monomers

The chloroethoxy group of this compound and the acyl chloride group itself can be exploited in polymer chemistry to create novel polymeric materials.

The terminal chloride on the ethoxy chain is a potential initiating site for certain types of polymerization. For instance, atom transfer radical polymerization (ATRP) is a controlled polymerization technique that can be initiated by alkyl halides. sigmaaldrich.comscbt.com 4-(Chloromethyl)benzoyl chloride, a related compound, has been successfully used as an ATRP initiator for the growth of polymer brushes from surfaces. sigmaaldrich.com By analogy, after converting the acyl chloride of this compound to a less reactive group (e.g., an ester or amide), the chloroethoxy group could potentially initiate the polymerization of various monomers.

Precursors for Controlled Radical Polymerization Agents

The compound this compound possesses structural features that make it a promising candidate as a precursor for ATRP initiators. Its benzoyl chloride moiety allows for straightforward reaction with a variety of molecules containing hydroxyl or amine groups to introduce the initiating site. The presence of the 2-chloroethoxy group offers a latent functionality that can be exploited for further post-polymerization modification of the resulting polymer.

While direct studies on this compound as an ATRP initiator precursor are not extensively documented, the application of a closely related analog, 4-(chloromethyl)benzoyl chloride, in ATRP is well-established. sigmaaldrich.com This analog has been successfully employed as an ATRP initiator to grow polyacrylamide brushes from silicon wafers. sigmaaldrich.com The synthetic strategy typically involves the reaction of the benzoyl chloride with a surface-bound or a free molecule containing a hydroxyl group, thereby tethering the initiator.

The general scheme for converting a benzoyl chloride derivative into an ATRP initiator involves its reaction with a molecule containing a hydroxyl group and a latent or active halide suitable for initiating polymerization. For instance, the reaction of this compound with a hydroxy-functionalized molecule would yield an ester with a terminal chloroethoxy group. This chloroethoxy group itself is not typically active enough to initiate polymerization under standard ATRP conditions. Therefore, a subsequent modification step would be necessary to introduce a more labile halide, such as a 2-bromoisobutyryl group, which is a common initiating moiety in ATRP. sigmaaldrich.comcmu.edu This two-step approach allows for the synthesis of initiators with tailored functionalities.

The versatility of CRP techniques like ATRP, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allows for the synthesis of a wide array of well-defined polymers. sigmaaldrich.comresearchgate.net The ability to design and synthesize functional initiators from precursors like this compound is a key enabler for the creation of advanced polymeric materials with specific properties for various applications, including surface modification and the development of biocompatible materials. sigmaaldrich.com

Development of Solid-Phase Reagents and Catalysts based on Benzoyl Chloride Scaffolds

Solid-phase organic synthesis (SPOS) has become an indispensable tool for the rapid generation of compound libraries and the simplification of purification processes. peptide.comwalshmedicalmedia.com The strategy relies on anchoring a starting material to an insoluble polymer support, carrying out a series of reactions, and then cleaving the final product from the support. walshmedicalmedia.com Benzoyl chloride derivatives are valuable reagents in this field, serving as linkers to attach molecules to the solid support or as building blocks for the synthesis of polymer-supported reagents and catalysts. researchgate.net

The structure of this compound, featuring both a reactive acyl chloride and a modifiable chloroethoxy tail, makes it a suitable candidate for the development of novel solid-phase reagents. The benzoyl chloride group can be used to immobilize the molecule onto a resin functionalized with hydroxyl or amino groups, such as Wang resin or Merrifield resin. peptide.comresearchgate.net

Once attached to the solid support, the terminal chlorine of the ethoxy chain can be displaced by a variety of nucleophiles to introduce different functionalities. This allows for the creation of a library of polymer-bound reagents with diverse chemical properties. For example, displacement with a thiol could introduce a tethered scavenger, while reaction with a tertiary amine could generate a polymer-bound phase-transfer catalyst.

The development of solid-phase chlorinating agents is one area where benzoyl chloride scaffolds have been explored. researchgate.net For instance, cyanuric chloride has been loaded onto a modified Wang resin to create a reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. researchgate.net While not directly involving this compound, this example illustrates the principle of using a solid-supported acyl chloride precursor to generate a useful reagent.

The application of benzoyl chloride derivatives in solid-phase synthesis extends to the preparation of biologically relevant molecules. For example, a microwave-assisted, solid-phase synthesis of the anticancer agent imatinib (B729) utilized 4-(chloromethyl)benzoyl chloride as a building block. sigmaaldrich.com This highlights the potential for using functionalized benzoyl chlorides in the efficient, multi-step synthesis of complex organic molecules on a solid support. The ease of purification, which involves simple filtration and washing of the resin, is a significant advantage of this approach. peptide.com

Role of Benzoyl Chloride Derivatives in Polymer Science

Design and Synthesis of Functionalized Monomers and Initiators

The precise control over polymer architecture begins with the careful design of monomers and initiators. Benzoyl chloride derivatives are instrumental in this stage, enabling the introduction of specific functionalities that dictate the course of polymerization and the final properties of the polymer.

Utilization of Benzoyl Chloride Structures in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound.

Benzoyl chloride structures are valuable in the synthesis of functional RAFT agents or monomers amenable to RAFT polymerization. For example, derivatives like 4-vinylbenzyl chloride (VBC) have been shown to be ideal for RAFT polymerization, as this method avoids side reactions that might occur with other techniques like Atom Transfer Radical Polymerization (ATRP), such as the dissociation of the C-Cl bond. beilstein-journals.org The resulting poly(vinylbenzyl chloride) possesses pendant chloride groups that are available for further functionalization. beilstein-journals.org

In other research, 4-methylbenzoyl chloride has been used as a precursor to synthesize 4-bromomethyl benzoyl chloride, a key intermediate in forming RAFT macro-agents for producing block copolymers. researchgate.net This highlights the role of the benzoyl chloride scaffold in creating the necessary precursors for controlled polymerization. The general strategy involves using the benzoyl chloride to link a polymerizable group or an initiating moiety to a group that can stabilize the radical intermediate in the RAFT process.

Application of Related Benzoyl Chloride Derivatives as Atom Transfer Radical Polymerization (ATRP) Initiators

Atom Transfer Radical Polymerization (ATRP) is another major CRP method that relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition-metal complex. nih.gov The initiator is a key component of the ATRP system, and its structure determines the α-functionality of the resulting polymer chains. cmu.edu

Benzoyl chloride derivatives are frequently employed to create efficient ATRP initiators. For instance, 4-(Chloromethyl)benzoyl chloride has been successfully used as an ATRP initiator for growing polyacrylamide brushes from silicon wafers. nih.gov Similarly, poly(styrene-co-vinylbenzyl chloride) can act as a macroinitiator for surface-initiated ATRP, where the benzyl (B1604629) chloride groups initiate the polymerization of other monomers. nih.gov The effectiveness of an initiator is crucial for achieving a well-controlled polymerization, and derivatives such as tosyl chloride (p-toluenesulfonyl chloride) have also been investigated extensively in ATRP systems. cmu.eduresearchgate.net The ability to directly synthesize polymers with a pre-selected functionality at one end is a significant advantage of using functional initiators derived from compounds like benzoyl chloride. cmu.edu

Engineering of Advanced Polymeric Architectures

The true potential of controlled polymerization techniques is realized in the synthesis of complex polymer architectures, such as block and graft copolymers. These materials have unique properties arising from the distinct chemical nature of their constituent polymer segments.

Synthesis of Block Copolymers and Graft Copolymers

Block copolymers consist of two or more different homopolymer chains linked together, while graft copolymers have a main polymer backbone with one or more side chains of a different polymer. nih.govmdpi.com Benzoyl chloride derivatives are pivotal in strategies to create these advanced structures.

Block Copolymers: The synthesis of block copolymers often involves the sequential polymerization of different monomers. acs.org A polymer chain synthesized in a first step, containing a reactive end-group, can act as a macroinitiator for the polymerization of a second monomer. For example, a polymer terminated with a group derived from a benzoyl chloride initiator can be used to initiate the growth of a second block. Research has demonstrated the synthesis of poly(styrene-b-methyl methacrylate) block copolymers where 4-bromomethyl benzoyl chloride was a precursor to the initiating system. researchgate.net

Graft Copolymers: The "grafting from" method is a common approach where initiating sites are created along a polymer backbone, and new polymer chains are grown from these sites. mdpi.commdpi.com Polymers containing benzoyl chloride-derived functionalities, such as poly(vinylbenzyl chloride), are excellent backbones for this purpose. beilstein-journals.orgresearchgate.net The pendant benzyl chloride groups can be used to initiate the polymerization of another monomer via ATRP, leading to a well-defined graft copolymer. researchgate.net This method allows for control over the density and length of the grafted chains, which in turn dictates the material's final properties.

Development of Polymers with Tailored Reactivity and Functionality

A key advantage of incorporating benzoyl chloride derivatives into polymers is the introduction of reactive sites for post-polymerization modification. The benzoyl chloride group itself, or more commonly a resulting functional group like a benzyl chloride, is a versatile handle for a wide range of chemical transformations. wikipedia.org

For instance, the pendant benzyl chloride groups on poly(vinylbenzyl chloride) can readily undergo nucleophilic substitution reactions. This allows for the introduction of a vast array of functional groups, thereby tailoring the polymer's properties for specific applications. beilstein-journals.org This has been used to create functional core-shell nanoparticles and other complex materials. beilstein-journals.org Similarly, benzoylated syndiotactic polystyrene, synthesized using benzoyl chloride, contains benzophenone (B1666685) moieties that can be used for photochemical grafting of other polymer chains, such as poly(ethylene glycol). researchgate.net This ability to perform subsequent chemical reactions on a pre-formed polymer backbone opens up possibilities for creating materials with precisely engineered functionality for applications ranging from drug delivery to advanced coatings. nih.govbeilstein-journals.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Reactivity

No published research was found that specifically details Density Functional Theory (DFT) investigations into the electronic structure and vibrational frequencies of 4-(2-chloroethoxy)benzoyl chloride. While DFT is a common method for studying similar molecules, such as benzoyl chloride and its derivatives, the specific calculations for the title compound are not available in the public domain. researchgate.net

Similarly, a Frontier Molecular Orbital (HOMO-LUMO) analysis, which is crucial for predicting the reactivity of a molecule, has not been reported for this compound. Such an analysis would provide insights into the molecule's electrophilic and nucleophilic sites, but this information is currently absent from the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no available studies that have employed molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this compound. These simulations are valuable for understanding how the molecule behaves in different environments and interacts with other molecules, but this area remains unexplored for this specific compound.

Elucidation of Reaction Mechanisms via Theoretical Modeling

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

No literature is available on the in silico prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) or the detailed prediction of reaction pathways for this compound. While experimental data may exist in various chemical databases, dedicated computational studies to predict and understand these properties are not publicly accessible.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(2-chloroethoxy)benzoyl chloride, both ¹H and ¹³C NMR would provide critical data for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring, being in different chemical environments, would likely appear as two sets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the chloroethoxy group would present as two triplets in the upfield region. The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) would be expected around δ 4.0-4.5 ppm, while the methylene group adjacent to the chlorine atom (-CH₂-Cl) would likely resonate at a slightly lower field, around δ 3.7-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Key expected signals include the carbonyl carbon of the benzoyl chloride group (around 165-170 ppm), the aromatic carbons (in the 120-140 ppm range), and the two aliphatic carbons of the chloroethoxy group (in the 40-70 ppm range). The carbon attached to the chlorine atom would be the most shielded of the aliphatic carbons.

A summary of the predicted NMR data is presented in the table below.

¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5Carbonyl Carbon165 - 170
-O-CH₂-4.0 - 4.5Aromatic Carbons120 - 140
-CH₂-Cl3.7 - 4.0-O-CH₂-60 - 70
-CH₂-Cl40 - 50

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are invaluable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the acid chloride, typically found in the range of 1750-1815 cm⁻¹. Other significant peaks would include the C-O-C stretching of the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹) and the C-Cl stretching vibrations (in the 600-800 cm⁻¹ region). Aromatic C-H stretching and C=C bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The aromatic ring vibrations often give strong Raman signals.

The table below summarizes the expected key vibrational frequencies.

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C=O (Acid Chloride)1750 - 18151750 - 1815
C-O-C (Ether)1250 & 1050Present
C-Cl (Aliphatic)600 - 800Present
Aromatic C=C1450 - 1600Strong

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), characteristic isotopic patterns would be observed for the molecular ion and any chlorine-containing fragments.

Common fragmentation pathways would likely involve the loss of the chlorine atom from the benzoyl group, the cleavage of the ether linkage, and fragmentation of the chloroethoxy side chain.

While this compound is an acyl chloride and can act as a derivatizing agent itself, in the context of its own analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is generally not required. However, the principles of using benzoyl chloride as a derivatizing agent are well-established for enhancing the detectability of other small molecules, particularly those containing primary and secondary amines and phenols. chromatographyonline.comumich.eduresearchwithrowan.comnih.govnih.gov This process introduces a benzoyl group, which can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to lower detection limits. umich.edunih.gov

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. analytice.com When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any volatile impurities. The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column would likely be effective. The retention time of the compound can be used for its identification when compared to a known standard.

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. researchgate.netresearchgate.net While GPC is not used to analyze the this compound monomer itself, it is a crucial technique for characterizing polymers that could be synthesized using this compound. If this compound were used as a monomer or a modifying agent in a polymerization reaction, GPC would be employed to analyze the resulting polymer's average molecular weight and polydispersity index (PDI), which are critical parameters defining the polymer's properties. researchgate.net

Industrial and Research Applications Non Clinical Focus

Role as Chemical Intermediates in Specialty Chemical Synthesis

As a reactive acyl chloride, 4-(2-chloroethoxy)benzoyl chloride serves as a key intermediate in the synthesis of a variety of specialty chemicals. The electrophilic nature of the acyl chloride group allows for facile reactions with nucleophiles such as alcohols, amines, and aromatic rings. This reactivity is harnessed to build complex molecular architectures. The presence of the chloroethoxy tail offers a latent functional group that can be used for subsequent chemical transformations, such as etherification or cyclization reactions, adding to its versatility as a synthetic intermediate.

One of the most significant applications of acyl chlorides, including this compound, is in the Friedel-Crafts acylation of aromatic compounds to produce aryl ketones. byjus.commasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃), to generate a highly reactive acylium ion intermediate. masterorganicchemistry.commasterorganicchemistry.com

The acylium ion is then attacked by an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and yielding a ketone. masterorganicchemistry.comchemguide.co.uk The reaction of this compound with an aromatic substrate (Arene-H) would proceed as follows:

C₉H₈Cl₂O₂ + Arene-H --AlCl₃--> 4-(2-chloroethoxy)phenyl-CO-Arene + HCl

This reaction is a reliable method for synthesizing specifically structured aromatic ketones, where the 4-(2-chloroethoxy)phenyl group is appended to another aromatic system. For instance, a related compound, 4-(2-piperidinoethoxy)benzoyl chloride, is used in a Friedel-Crafts reaction with 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene in the presence of aluminum chloride to synthesize a complex multi-ring ketone. prepchem.com The resulting ketones are often stable compounds that serve as intermediates for more complex targets in materials science and agrochemicals. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, ensuring the formation of a single ketone product. masterorganicchemistry.com

Table 1: Key Features of Friedel-Crafts Acylation

FeatureDescription
Reactants Acyl Chloride (e.g., this compound), Aromatic Compound
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)
Electrophile Acylium Ion (R-C≡O⁺)
Product Aromatic Ketone
Advantages No carbocation rearrangements; produces ketones with high purity.

Benzoyl chloride and its derivatives are established intermediates in the manufacture of dyes and pigments. wikipedia.orgnih.gov They are used as acylating agents to introduce benzoyl groups into chromophoric systems, which can modify the color, stability, and solubility of the final product. The synthesis of many dyes involves coupling reactions, often with diazonium salts, and the subsequent modification of functional groups on the aromatic rings to fine-tune the dye's properties. researchgate.netplantarchives.org

While specific examples detailing the use of this compound in commercial dye synthesis are not prevalent in publicly accessible literature, its chemical structure is well-suited for this application. It can be used to acylate an amino or hydroxyl group on a dye precursor molecule. The introduction of the 4-(2-chloroethoxy)benzoyl moiety could serve several purposes:

Modify Chromophore Properties : Altering the electronic nature of the dye molecule, potentially shifting its absorption spectrum and thus its color.

Introduce a Reactive Site : The terminal chloride on the ethoxy group provides a handle for further reactions. For example, it could be used to covalently bond the dye to a substrate like a textile fiber or a polymer, creating a reactive dye.

Development of Functional Materials with Specific Optical or Electronic Properties

Substituted benzoyl chlorides are important precursors in the synthesis of high-performance polymers and functional materials. For example, 4-chlorobenzoyl chloride is a precursor to polymers used in demanding applications. wikipedia.org The synthesis of materials with specific optical or electrical properties often involves the precise assembly of molecular units that have desired electronic characteristics.

The structure of this compound allows it to be incorporated as a building block into larger systems like polymers or molecular macrocycles. The aromatic core and the ketone functionality that can be derived from it are common features in organic materials designed for optoelectronic applications. mdpi.com The chloroethoxy group can be used to link the molecule into a polymer chain or to attach it to a surface. Although direct evidence for the use of this compound in such materials is limited in available research, its potential is rooted in the established use of similar aromatic acyl chlorides in materials science.

Applications as Analytical Reagents in Derivatization Chemistry

In analytical chemistry, particularly in chromatography and mass spectrometry, derivatization is a key technique used to modify an analyte to make it more suitable for separation and detection. scienceopen.com Benzoyl chloride is a widely used derivatizing reagent for polar molecules containing primary and secondary amines, phenols, and thiols. nih.gov

The process of derivatization with a benzoyl chloride, known as benzoylation, converts polar functional groups into less polar benzoyl esters or amides. chromatographyonline.com This transformation has several analytical advantages:

Improved Chromatographic Separation : Derivatization increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns. nih.govchromatographyonline.com

Enhanced Mass Spectrometric Detection : The benzoyl group provides a common fragment in tandem mass spectrometry (MS/MS), which is useful for targeted analysis. More importantly, it can significantly enhance the ionization efficiency of the analyte in techniques like electrospray ionization (ESI), leading to much lower detection limits. nih.govddtjournal.com For example, derivatizing the neurotransmitter dopamine with benzoyl chloride was shown to increase its retention time by 4.6 times and its peak height by over 100 times in an LC-MS analysis. chromatographyonline.com

This compound can be employed as a specialized derivatizing reagent. The presence of the chloroethoxy group would lead to a derivative with a different molecular weight and polarity compared to one made with standard benzoyl chloride. This could be advantageous for shifting the analyte's retention time to avoid interferences from other sample components or for creating a unique mass tag for multiplexed experiments.

Table 2: Benefits of Benzoyl Chloride-based Derivatization in Analytical Chemistry

BenefitMechanism
Increased Sensitivity Enhances ionization efficiency in mass spectrometry.
Improved Retention Increases hydrophobicity for better separation in reversed-phase chromatography.
Higher Selectivity Allows for targeted analysis through characteristic fragmentation patterns in MS/MS.
Broad Applicability Reacts with a wide range of functional groups (amines, phenols, thiols). nih.gov

Advancements in Academic Synthetic Methodology and Reagent Design

Versatile chemical intermediates like substituted benzoyl chlorides are fundamental tools in the advancement of synthetic organic chemistry. nbinno.com The development of new synthetic methods often relies on the availability of robust and predictable building blocks. This compound, with its two distinct reactive sites, is a valuable reagent for academic research focused on creating novel molecular structures and synthetic pathways.

Its utility is demonstrated in procedures for multi-step syntheses where one functional group (the acyl chloride) is reacted first, while the other (the alkyl chloride) is carried through several steps before being utilized in a later transformation. This strategy of using "orthogonal" functional groups is a cornerstone of modern organic synthesis. The use of related substituted benzoyl chlorides, such as 4-phenoxybenzoyl chloride and 4-acetoxybenzoyl chloride, is well-documented in detailed synthetic procedures, highlighting the importance of this class of compounds in constructing complex molecules. nbinno.comorgsyn.org The development of synthetic routes that leverage the specific reactivity of this compound contributes to the broader toolkit available to synthetic chemists for creating new medicines, materials, and other functional chemicals.

Q & A

Basic: What are the recommended synthetic routes for 4-(2-chloroethoxy)benzoyl chloride, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis of aryl chlorides like this compound often involves acyl chloride formation via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

  • Friedel-Crafts acylation (): Reacting 4-(2-chloroethoxy)benzoic acid with SOCl₂ under anhydrous conditions yields the target compound.
  • Optimization: Use catalytic dimethylformamide (DMF) to accelerate reaction kinetics. Monitor progress via TLC or FT-IR to confirm acyl chloride formation (disappearance of -OH stretch at ~3000 cm⁻¹).
Reagent Conditions Yield
SOCl₂Reflux, 6h~75-85%
PCl₅RT, 12h~60-70%

Purify via distillation or recrystallization in non-polar solvents.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements ():
    • Gloves: Nitrile or neoprene (impervious to chlorides; check penetration time).
    • Eye Protection: Tightly sealed goggles + face shield.
    • Respiratory Protection: NIOSH-approved respirator if vapor concentrations exceed 1 ppm.
  • Storage: Keep in airtight containers under nitrogen, away from moisture (hydrolysis risk). Store at 2–8°C ().
  • Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Path Search ( ): Use quantum chemical calculations (DFT, MP2) to model transition states and activation energies. For example:
    • Simulate SN2 reactivity at the chloroethoxy group with nucleophiles (e.g., amines).
    • Compare steric/electronic effects using Hammett constants or Fukui indices.
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots).

Advanced: How to design a scalable reactor for synthesizing this compound while minimizing exothermic risks?

Methodological Answer:

  • Reactor Type (): Use a jacketed batch reactor with temperature-controlled cooling.
  • Key Parameters:
    • Mixing Efficiency: High-shear impellers to ensure homogeneity.
    • Heat Transfer: Optimize Reynolds number (>10,000 for turbulent flow).
  • Safety Measures: Install pressure relief valves and real-time IR monitoring for intermediate detection.

Advanced: How to resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design:
    • Conduct accelerated stability studies at pH 2–12 (25–60°C).
    • Analyze degradation products via LC-MS or GC-MS.
  • Statistical Analysis: Apply ANOVA to identify significant degradation pathways.
  • Contradiction Resolution: Replicate conflicting studies under identical conditions (e.g., buffer composition, ionic strength) ().

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

  • Purity Analysis:
    • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
    • Titration: Argentometric titration for chloride content.
  • Structural Confirmation:
    • NMR: ¹³C NMR peak at ~170 ppm confirms acyl chloride group.
    • FT-IR: C=O stretch at ~1770 cm⁻¹ ().

Advanced: How does the electron-withdrawing chloroethoxy group influence the electrophilicity of the benzoyl chloride moiety?

Methodological Answer:

  • Mechanistic Insight: The -OCH₂CH₂Cl group exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon.
  • Quantitative Analysis: Measure rate constants for hydrolysis vs. derivatives without the substituent. Use Hammett σ* values to correlate substituent effects ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.